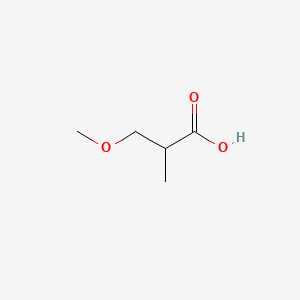

3-Methoxy-2-methylpropanoic acid

Description

3-Methoxy-2-methylpropanoic acid (IUPAC name: this compound) is a branched-chain carboxylic acid featuring a methoxy group at the third carbon and a methyl group at the second carbon of the propanoic acid backbone. For instance, derivatives such as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid (CAS 120205-50-7) are critical intermediates in antibody-drug conjugates (ADCs) and peptide synthesis .

Key properties inferred from related compounds:

Properties

IUPAC Name |

3-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRULJUIQOAJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623144 | |

| Record name | 3-Methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10500-24-0 | |

| Record name | 3-Methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the esterification of 3-methoxy-2-methylpropanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method includes the direct oxidation of 3-methoxy-2-methylpropanal using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: 3-Methoxy-2-methylpropanal, 3-Methoxy-2-methylpropanone.

Reduction: 3-Methoxy-2-methylpropanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : This compound serves as a valuable intermediate in organic synthesis, facilitating the creation of complex molecules.

- Reagent : It is utilized in various chemical reactions, including oxidation and reduction processes.

2. Biology

- Metabolic Studies : Research indicates that 3-methoxy-2-methylpropanoic acid plays a role in metabolic pathways, particularly in studies involving enzyme interactions and metabolic disorders.

- Pharmacological Potential : The compound is being investigated for its potential therapeutic effects, including anti-cancer properties and metabolic regulation.

3. Medicine

- Cancer Treatment : Clinical studies have shown that derivatives of this compound can reduce tumor sizes in patients with advanced solid tumors when used alongside traditional chemotherapy .

- Metabolic Disorders : Investigations into its effects on insulin sensitivity suggest potential applications in treating conditions such as obesity and diabetes .

Cancer Treatment

A significant clinical study demonstrated the efficacy of this compound derivatives in patients with advanced solid tumors. The study reported a notable decrease in tumor size and improved patient outcomes when combined with conventional chemotherapy regimens.

Metabolic Disorders

Another study focused on the role of this compound in enhancing insulin sensitivity and promoting glucose uptake in muscle cells. The findings indicated promising therapeutic potential for managing metabolic syndrome, suggesting that it could be beneficial for patients with obesity and type 2 diabetes.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Methoxy vs. Aromatic Groups: Compounds with aromatic substituents (e.g., 3-(2-methoxyphenyl)propanoic acid) exhibit higher molecular weights and enhanced lipophilicity, favoring membrane permeability in drug design . In contrast, aliphatic substituents (e.g., methoxymethyl) improve solubility in polar solvents . Chiral Centers: Derivatives like (2R,3R)-3-((S)-1-Boc-pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid possess multiple stereocenters, making them critical for enantioselective synthesis in pharmaceuticals .

Synthetic Accessibility :

- The methoxymethyl analog (C₆H₁₂O₄) boasts a 100% reported yield, suggesting robust synthetic routes , whereas Boc-protected derivatives require complex purification steps (e.g., Na₂SO₄ drying, vacuum concentration) .

Pharmacological Relevance: Brominated aromatic analogs (e.g., 3-(5-bromo-2-methoxyphenyl)propanoic acid) are tailored for halogen-specific interactions in drug-receptor binding . Boc-protected derivatives are pivotal in ADC development due to their stability and controlled release profiles .

Biological Activity

3-Methoxy-2-methylpropanoic acid, also known by its CAS number 10500-24-0, is a compound with notable biological activities, particularly in the context of medicinal chemistry and cancer research. This article delves into its synthesis, biological effects, and relevant case studies.

Chemical Profile

- Molecular Formula : CHO

- Molecular Weight : 118.13 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 397.8 °C at 760 mmHg

- Flash Point : 194.4 °C

Synthesis

This compound can be synthesized through multiple routes, one of which involves the reaction of methoxyisobutyric acid methyl ester with sodium hydroxide in water under heating conditions for several hours . The synthesis pathways are crucial for understanding how to produce this compound efficiently for research and therapeutic applications.

Anticancer Properties

One of the most significant aspects of this compound is its role as an amino acid residue in dolastatin 10, a potent anticancer peptide derived from marine organisms. Dolastatin 10 exhibits remarkable activity against various cancer cell lines by inhibiting tubulin polymerization and disrupting mitosis, leading to cell cycle arrest and apoptosis .

Recent studies have highlighted that modifications to dolastatin analogs, including those incorporating this compound, enhance their cytotoxicity against human colon cancer cells (HCT116). For instance, certain N-terminal modifications showed improved potency compared to the parent compound monomethylauristatin F (MMAF) .

The mechanism through which this compound exerts its biological effects primarily involves:

- Tubulin Inhibition : By interfering with the dynamics of microtubules, it prevents proper mitotic spindle formation.

- Induction of Apoptosis : The disruption of mitosis triggers apoptotic pathways in cancer cells.

Study on Dolastatin Analogues

A significant study published in Tetrahedron evaluated various dolastatin analogues containing this compound modifications. The results indicated that compounds with specific structural changes demonstrated enhanced cytotoxic effects against HCT116 cells. The study provided IC values for these compounds, demonstrating their potential as therapeutic agents .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of dolastatin analogues suggests that modifications involving this compound can alter absorption and distribution characteristics, potentially improving bioavailability while minimizing toxicity .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antitumor Activity | Inhibits tubulin polymerization; induces apoptosis in cancer cells |

| Cytotoxicity | Enhanced potency observed in modified dolastatin analogues against HCT116 cells |

| Synthesis Routes | Multiple synthetic pathways available for efficient production |

| Pharmacokinetics | Modifications can improve bioavailability and reduce toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.